
FLX475
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FLX475 is a best-in-class oral, small molecule antagonist of CCR4 for the treatment of cancer.
科学的研究の応用
Monotherapy Efficacy
FLX475 has demonstrated promising results as a monotherapy in various cancer types:
- EBV-positive NK/T-cell lymphoma : In a phase 1/2 trial, this compound showed clinical activity with responses observed in 4 out of 6 patients, including two durable complete metabolic responses .
- Non-small cell lung cancer (NSCLC) : The compound has been evaluated in patients with advanced NSCLC, showing potential benefits when administered alone .
Combination Therapy
The combination of this compound with pembrolizumab has been particularly noteworthy:
- Head and Neck Squamous Cell Carcinoma (HNSCC) : In patients previously treated with checkpoint inhibitors, this compound combined with pembrolizumab was well tolerated and demonstrated an objective response rate of 15.6% .
- Gastric Cancer : Ongoing studies are assessing the efficacy of this compound in combination with pembrolizumab for advanced gastric cancer, focusing on safety and overall response rates .
Diverse Cancer Indications
This compound is being investigated across multiple tumor types:
- Cohorts in Phase 2 trials include nasopharyngeal cancer, cervical cancer, and various lymphomas. The trials aim to evaluate both monotherapy and combination therapy effects across these indications .
Safety Profile
The safety profile of this compound has been encouraging:
- Adverse events primarily include asymptomatic QT prolongation, which can be managed through dose adjustments . Overall, the compound has shown a favorable safety profile both as a standalone treatment and in combination with other therapies .
Key Findings from Clinical Trials
Cancer Type | Study Phase | Monotherapy Efficacy | Combination Efficacy (with Pembrolizumab) | Safety Profile |
---|---|---|---|---|
EBV-positive NK/T-cell lymphoma | Phase 1/2 | 67% response rate | Not assessed | Manageable adverse events |
Non-small cell lung cancer | Phase 1/2 | Promising | Ongoing evaluation | Favorable safety |
Head and Neck Squamous Cell Carcinoma | Phase 2 | Not assessed | ORR: 15.6% | Asymptomatic QT prolongation |
Gastric Cancer | Phase 2 | Not assessed | Ongoing evaluation | Favorable safety |
特性
IUPAC名 |
N/A |
---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FLX475; FLX-475; FLX 475; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。